1-(2,3,5-Triiodophenyl)methanamine hydrochloride

Beschreibung

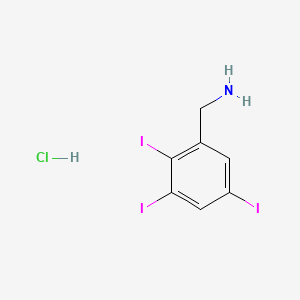

1-(2,3,5-Triiodophenyl)methanamine hydrochloride is a halogenated aromatic amine derivative characterized by a methanamine backbone substituted with three iodine atoms at the 2-, 3-, and 5-positions of the phenyl ring.

Eigenschaften

Molekularformel |

C7H7ClI3N |

|---|---|

Molekulargewicht |

521.30 g/mol |

IUPAC-Name |

(2,3,5-triiodophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H6I3N.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |

InChI-Schlüssel |

ODWHFEISCLTYKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1CN)I)I)I.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2,3,5-triiodophenyl)methanamine hydrochloride involves the reaction of 3,5-diiodo-4-hydroxybenzylamine with dimethylamine in the presence of hydrochloric acid. The resulting compound is then purified by recrystallization. This method ensures high purity and stability of the compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

1-(2,3,5-Triiodophenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can be reduced using common reducing agents to yield different reduced forms.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrochloric acid, dimethylamine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,3,5-Triiodophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving neurotransmitter activity and central nervous system stimulation.

Medicine: Utilized as a contrast agent in medical imaging procedures such as computed tomography (CT) scans and magnetic resonance imaging (MRI).

Industry: Applied in the development of new materials and compounds with specific properties.

Wirkmechanismus

The compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), increasing the levels of these neurotransmitters in the brain. This mechanism is responsible for its potent stimulatory effects on the central nervous system. The molecular targets and pathways involved include serotonin and norepinephrine transporters, which are inhibited by the compound, leading to increased neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and functional differences between 1-(2,3,5-Triiodophenyl)methanamine hydrochloride and related compounds:

Key Observations :

Halogenation Effects: The triiodophenyl derivative exhibits significantly higher molecular weight (~552.3 g/mol) compared to non-halogenated analogs (e.g., ~185.69 g/mol for the dimethylphenyl ethylamine derivative) . Iodine substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility—a critical factor in drug design.

Functional Group Variations: Imidazole- or oxazoline-containing analogs (e.g., ) demonstrate improved binding to biological targets (e.g., adenosine or kinase receptors) due to heterocyclic ring interactions.

Chirality and Stereochemistry :

- Ethylamine derivatives like (R)-1-(2,3-dimethylphenyl)ethanamine hydrochloride highlight the importance of stereochemistry in receptor affinity, a feature absent in the achiral triiodophenyl methanamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.